molecular formula C17H14N2O4S B2439450 N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide CAS No. 324774-44-9

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide

Cat. No.: B2439450
CAS No.: 324774-44-9
M. Wt: 342.37
InChI Key: XHGMGANVHATTCQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide is a complex organic compound that features a benzodioxole group and a quinoline sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Quinoline Sulfonamide Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the benzodioxole group with the quinoline sulfonamide under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide is unique due to its combined benzodioxole and quinoline sulfonamide structure, which allows for versatile interactions with biological targets. This dual functionality is not commonly found in similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-13-4-2-8-18-17(13)16)19-10-12-6-7-14-15(9-12)23-11-22-14/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGMGANVHATTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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